molecular formula C22H18N2O6 B11522088 2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl furan-2-carboxylate

2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl furan-2-carboxylate

Cat. No.: B11522088
M. Wt: 406.4 g/mol
InChI Key: JNLNAOLYDDOFBR-UHFFFAOYSA-N
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Description

2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl furan-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the amino and cyano groups. The final step involves the esterification of the furan-2-carboxylate moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-phenyl furan-2-carboxylate
  • 2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl benzoate

Uniqueness

Compared to similar compounds, 2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl furan-2-carboxylate stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its methoxyphenyl and furan-2-carboxylate moieties contribute to its versatility in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

[2-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-6-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C22H18N2O6/c1-27-16-8-2-5-12(20(16)30-22(26)17-9-4-10-28-17)18-13(11-23)21(24)29-15-7-3-6-14(25)19(15)18/h2,4-5,8-10,18H,3,6-7,24H2,1H3

InChI Key

JNLNAOLYDDOFBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC(=O)C2=CC=CO2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N

Origin of Product

United States

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